Acesulfame-d4 Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acesulfame-d4 (potassium salt) is a deuterium-labeled version of acesulfame potassium, an artificial sweetener. It is used primarily as an internal standard for the quantification of acesulfame by gas chromatography or liquid chromatography-mass spectrometry . The compound is not metabolized by humans and is excreted unchanged, making it a useful marker in various analytical applications .
Mechanism of Action
Target of Action
Acesulfame-d4 Potassium Salt, also known as Acesulfame K, is primarily targeted towards the T1R3 receptor . The T1R3 receptor is a taste receptor that plays a crucial role in the perception of sweetness .
Mode of Action
This compound interacts with its target, the T1R3 receptor, by binding to it. This interaction triggers a response that is perceived as sweetness. It is suggested to be used as an internal standard in the quantification of acesulfame .
Biochemical Pathways
It is known that the compound can potentially alter neuro-metabolic functions . This alteration could influence cognitive functions, as observed in mice .
Pharmacokinetics
It is excreted unchanged, which makes it detectable in wastewater . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its high bioavailability.
Result of Action
The primary result of this compound’s action is the perception of sweetness, as it is a high-intensity sweetener that is approximately 200 times sweeter than sugar . Long-term exposure to acesulfame k has been associated with alterations in cognitive functions, potentially via changes in neuro-metabolic functions .
Action Environment
This compound is stable and withstands heat, light, and acidity without degradation . This stability allows it to maintain its sweetness in various environmental conditions. Its presence in the environment, particularly in wastewater, is a growing concern due to its potential as a pollutant .
Biochemical Analysis
Biochemical Properties
Acesulfame-d4 Potassium Salt may interact with various enzymes, proteins, and other biomoleculesIt is known that Acesulfame Potassium can affect neuro-metabolic functions in mice, potentially altering cognitive functions .
Cellular Effects
Studies on Acesulfame Potassium suggest that it can affect cognitive functions, potentially via altering neuro-metabolic functions in mice . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that Acesulfame Potassium is not metabolized by humans . Therefore, it is unlikely to have direct binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.
Temporal Effects in Laboratory Settings
Acesulfame Potassium is known to be stable and long-lasting, withstanding heat, light, and acidity without degradation .
Dosage Effects in Animal Models
Acesulfame Potassium has been found to affect cognitive functions in mice .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is known that Acesulfame Potassium is not metabolized by humans .
Transport and Distribution
Acesulfame Potassium is known to be excreted in wastewater and is considered a pollutant .
Subcellular Localization
As Acesulfame Potassium is not metabolized by humans , it is unlikely to be localized to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acesulfame-d4 (potassium salt) involves the deuterium labeling of acesulfame potassium.
Industrial Production Methods: Industrial production of acesulfame-d4 (potassium salt) follows similar principles to those used in the synthesis of acesulfame potassium. The process involves the reaction of sulfamic acid with acetoacetic acid derivatives in the presence of deuterated reagents, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acesulfame-d4 (potassium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of acesulfame-d4, potentially affecting its labeling properties.
Substitution: Substitution reactions can occur, where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce deuterium-depleted compounds .
Scientific Research Applications
Acesulfame-d4 (potassium salt) is widely used in scientific research, including:
Comparison with Similar Compounds
Acesulfame potassium: The non-deuterated version of acesulfame-d4, used as an artificial sweetener.
Aspartame: Another artificial sweetener, often compared with acesulfame potassium for its sweetness and stability.
Sucralose: A widely used artificial sweetener, known for its high sweetness and stability under heat.
Uniqueness: Acesulfame-d4 (potassium salt) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. This labeling provides enhanced accuracy and precision in the quantification of acesulfame, distinguishing it from other artificial sweeteners .
Properties
IUPAC Name |
potassium;5-deuterio-2,2-dioxo-6-(trideuteriomethyl)-1-oxa-2λ6-thia-3-azanidacyclohex-5-en-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6);/q;+1/p-1/i1D3,2D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZFUFAFFUEMEI-LHHVLQQYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)[N-]S(=O)(=O)O1.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OS(=O)(=O)[N-]C1=O)C([2H])([2H])[2H].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4KNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.